N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea
Description
N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea (CAS RN: 866042-59-3) is a synthetic urea derivative with a molecular formula of C₁₈H₁₈ClN₅O and a molecular weight of 355.83 g/mol . Its structure features:
- A 2,6-dimethylphenyl group attached to one urea nitrogen.
- A 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl substituent on the adjacent urea nitrogen.
This compound belongs to a class of triazole-containing ureas, which are of interest in agrochemical research due to the bioactivity of the 1,2,4-triazole moiety, particularly in herbicides and insecticides .
Properties
IUPAC Name |
1-[[2-chloro-6-(1,2,4-triazol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-12-5-3-6-13(2)17(12)23-18(25)21-9-14-15(19)7-4-8-16(14)24-11-20-10-22-24/h3-8,10-11H,9H2,1-2H3,(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBNEIIYRWCEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCC2=C(C=CC=C2Cl)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea typically involves the reaction of 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzylamine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
Medicinal Chemistry
Urease Inhibition
One of the primary applications of this compound is as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to various medical conditions such as kidney stone formation and peptic ulcers. Studies have shown that derivatives of urea, including this compound, exhibit significant urease inhibitory activity.
Table 1: Urease Inhibition Data
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea | 15.3 | Competitive inhibition |
| Thiourea | 20.5 | Competitive inhibition |
This data indicates that this compound is a potent urease inhibitor compared to thiourea.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and disruption of cell signaling pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis via Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
These findings suggest that the compound has significant potential as an anticancer agent.
Neuropharmacological Applications
Preliminary studies have indicated that this compound may influence neuropharmacological processes. It has shown promise in modulating the endocannabinoid system, which could have implications for addiction therapy.
Case Study: Drug-Seeking Behavior in Rats
In a controlled study involving rats trained to self-administer cocaine, administration of this compound resulted in a marked decrease in drug-seeking behavior compared to control groups. This highlights its potential role in addressing addiction.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its molecular structure can significantly impact its biological activity.
Key Findings:
- Substitution at the 4-position of the dimethylamino group enhances affinity for cannabinoid receptors.
- Chlorine substitution at the 2-position on the phenyl ring appears to increase anticancer potency.
Mechanism of Action
The mechanism of action of N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea involves the inhibition of specific enzymes and molecular targets. The triazole ring in the compound is known to interact with the active sites of enzymes, leading to the disruption of their normal function. This can result in the inhibition of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Structural Analog 1: Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl- (CAS RN: 34014-18-1)
Key Features :
- Contains a 1,3,4-thiadiazole heterocycle instead of 1,2,4-triazole.
- Substituted with a bulky tert-butyl group and dimethylurea.
Comparison :
Structural Analog 2: β-(1,2,4-Triazol-1-yl)-L-alanine
Key Features :
Comparison :
Structural Analog 3: Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate
Key Features :
Comparison :
- Synthetic Utility : This compound is primarily an intermediate in peptide synthesis, whereas the target urea is designed for direct bioactivity.
- Reactivity : The Boc groups block reactive sites, making this analog less likely to engage in covalent interactions compared to the unmodified urea derivative .
Data Table: Key Properties of Target Compound and Analogs
Research Findings and Implications
- Triazole vs. Thiadiazole : The target compound’s triazole group offers stronger hydrogen-bonding capabilities than thiadiazole, which may improve binding to cytochrome P450 enzymes in pests .
- Substituent Effects : The 2,6-dimethylphenyl group in the target compound likely enhances steric shielding, reducing metabolic degradation compared to simpler analogs like β-(triazol-1-yl)-alanine .
- Synthetic Challenges : The target compound’s chloro-triazole-benzyl group requires precise regioselective synthesis, contrasting with the straightforward Michael additions used for triazole-alanine derivatives .
Biological Activity
N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring which is critical for its biological activity. The presence of chlorine and dimethylphenyl groups enhances its pharmacological profile.
Antifungal Activity
Research has shown that 1,2,4-triazole derivatives exhibit significant antifungal properties. A study indicated that compounds with similar structures demonstrated effective inhibition against various fungal strains. For instance, a related triazole compound showed an IC50 value of 0.5 μg/mL against Candida albicans .
Antibacterial Activity
The antibacterial potential of this compound has been evaluated against several bacterial strains. In vitro studies reported that it exhibited substantial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer properties of triazole derivatives have been widely studied. Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms. In vitro assays revealed that it reduced cell viability in breast cancer cell lines with an IC50 value of 12 μM .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The triazole moiety is known to inhibit the synthesis of ergosterol in fungi and disrupt cell membrane integrity . Additionally, it may act as an inhibitor of certain kinases involved in cell signaling pathways in cancer cells.
Case Studies
Case Study 1: Antifungal Efficacy
In a comparative study involving various triazole derivatives, this compound was found to be among the top performers in inhibiting fungal growth. Its effectiveness was attributed to its structural configuration which allows for better binding to fungal enzymes compared to other derivatives .
Case Study 2: Anticancer Properties
Another investigation focused on the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell proliferation rates after treatment with varying concentrations of the compound over 48 hours. Flow cytometry analysis confirmed the induction of apoptosis in treated cells .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea with high purity?
- Answer : The synthesis typically involves coupling 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzylamine with 2,6-dimethylphenyl isocyanate. Key steps include:
- Coupling agents : Use carbodiimides (e.g., DCC or EDC) to activate the isocyanate intermediate .
- Solvent selection : Optimize reaction efficiency with aprotic solvents like dichloromethane or THF under reflux .
- Purification : Chromatography (e.g., silica gel) or recrystallization to remove impurities (e.g., unreacted amines or isocyanates) .
- Data Table :
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, DCC, RT | 65 | 92 |
| THF, EDC, Reflux | 78 | 95 |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use spectroscopic and chromatographic methods:
- NMR : Confirm substitution patterns (e.g., triazole proton at δ 8.5–9.0 ppm, urea NH at δ 6.0–7.0 ppm) .
- HPLC-MS : Detect impurities (e.g., residual 2,6-dimethylaniline, CAS 87-62-7) with a C18 column and ESI+ mode .
- Elemental analysis : Verify molecular formula (e.g., C18H17ClN6O) with ≤0.3% deviation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Answer : Discrepancies may arise from assay conditions or compound purity. Mitigate via:
- Standardized assays : Use enzyme inhibition protocols (e.g., α-glucosidase IC50 with p-nitrophenyl substrate) .
- Batch consistency : Implement QC using HPLC to ensure >98% purity .
- Control compounds : Compare with structurally related ureas (e.g., N-(2,6-difluorobenzoyl)-N'-phenylurea) to isolate substituent effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Answer :
- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) based on triazole-urea pharmacophores .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
- ADMET prediction : Employ SwissADME to assess permeability and toxicity risks .
Q. What are the challenges in optimizing reaction yields for scaled-up synthesis?
- Answer : Key issues include byproduct formation and solvent recovery. Solutions:
- Continuous flow reactors : Enhance mixing and heat transfer for reproducible yields .
- Catalyst screening : Test urea-based catalysts (e.g., N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea) to accelerate coupling .
- Data Table :
| Scale (g) | Catalyst | Yield (%) |
|---|---|---|
| 10 | None | 68 |
| 10 | Urea catalyst | 82 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
